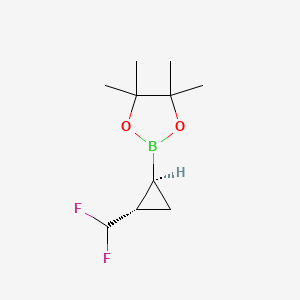
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a cyclopropyl group substituted with difluoromethyl and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Cyclopropyl Formation: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Dioxaborolane Formation: The dioxaborolane ring can be formed by reacting a suitable boronic acid or ester with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Chemistry
In chemistry, 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. This compound could be investigated for its ability to interact with biological molecules, potentially leading to new drug candidates.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as boron-containing polymers or advanced ceramics.
Mechanism of Action
The mechanism by which 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1S,2S)-2-(Fluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Methyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Chloromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the difluoromethyl group in 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. The difluoromethyl group can impart different electronic properties and reactivity, making this compound particularly interesting for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C10H17BF2O2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BF2O2/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-8H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI Key |
IKEJXXYGHFBMML-BQBZGAKWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















